TDAE serves as an efficient reducing agent in organic synthesis, particularly in reductive amination reactions. Its ability to donate electrons facilitates the conversion of carbonyl groups (C=O) to amines (C-N) by providing the necessary reducing power.
TDAE's electron-rich nature makes it a valuable electron donor in supramolecular chemistry. It can form charge-transfer complexes with electron acceptors, leading to the creation of novel materials with unique properties. For instance, TDAE can react with buckminsterfullerene (C60) to form a charge-transfer salt with potential applications in organic photovoltaics.
Tetrakis(dimethylamino)ethylene is an organic compound with the formula . It appears as a colorless liquid and is classified as a tetra-enamine, which is a unique structural feature that distinguishes it from other enamines. The compound exhibits significant basicity due to the pi-donating ability of its dimethylamino groups, contributing to its reactivity as a typical alkene. Notably, tetrakis(dimethylamino)ethylene is kinetically stable, unlike primary and secondary enamines that tend to isomerize .
Tetrakis(dimethylamino)ethylene can be synthesized through several methods:
These methods yield tetrakis(dimethylamino)ethylene in varying degrees of purity and yield.
Tetrakis(dimethylamino)ethylene has several notable applications:
Tetrakis(dimethylamino)ethylene has been studied for its interactions with various electrophiles and other compounds:
Tetrakis(dimethylamino)ethylene shares similarities with other compounds but maintains unique characteristics due to its tetra-enamine structure. Here are some similar compounds for comparison:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tris(dimethylamino)methane | Triamine | Precursor for tetrakis(dimethylamino)ethylene |
Tetraisopropylethylene | Tetraalkene | Planar structure compared to the distorted structure of tetrakis(dimethylamino)ethylene |
Tetrahydrofuran | Ether | Different functional groups; lacks amino groups |
Dimethylformamide | Formamide | Polar solvent; different reactivity profile |
Tetrakis(dimethylamino)ethylene's unique tetra-enamine nature contributes to its distinct reactivity and stability compared to these similar compounds. Its ability to act as both a nucleophile and an electron donor further emphasizes its versatility in chemical applications.
The synthesis of TDAE was first reported in 1950 by Pruett et al., who reacted chlorotrifluoroethylene (CTFE) with dimethylamine (DMA) under pressure. This foundational method involved direct gas-liquid reactions, yielding a greenish-yellow liquid with limited purity (~80%). Early challenges included incomplete reaction control and byproduct formation, necessitating further refinement.
In the 1960s, Herbert Boden of E. I. du Pont de Nemours & Company developed an improved multistep process. Key innovations included:
Later methods introduced alternative precursors, such as tris(dimethylamino)methane (TDAM), which undergo pyrolysis to form TDAE. This approach reduced dependency on fluorinated reagents but required precise thermal control.
Table 1: Evolution of TDAE Synthesis Methods
Methodology | Key Reactants | Conditions | Yield | Purity |
---|---|---|---|---|
Pruett et al. (1950) | CTFE + DMA | Autogenous pressure, ambient | ~80% | ~80% |
Boden (1965) | CTFE + DMA (stepwise) | 50–70°C, inert atmosphere | 82–84% | >99% |
Pyrolysis (TDAM) | Tris(dimethylamino)methane | 200–300°C, vacuum | Moderate | >95% |
Modern industrial production employs Boden’s optimized protocol, adapted for scalability and safety:
Reactant Preparation:
Reaction Phase:
Post-Reaction Steps:
Key Challenges:
TDAE purification involves multiple steps to achieve >99% purity:
Initial Washing:
Activated Alumina Filtration:
Distillation:
Impurity Profile:
Impurity | Source | Removal Method |
---|---|---|
Dimethylamine | Unreacted DMA | Water washing |
Tetramethylurea | Oxidation byproducts | Alumina filtration |
Tetramethyloxamide | Side reactions | Distillation |
Quality Metrics:
Byproduct handling is critical due to the toxicity and reactivity of residual materials:
Salt Disposal:
Wastewater Treatment:
Vapor Management:
Environmental Impact Mitigation:
Tetrakis(dimethylamino)ethylene exhibits a highly distinctive molecular geometry that has been extensively characterized through X-ray crystallographic studies [1]. The crystallographic analysis reveals that Tetrakis(dimethylamino)ethylene adopts a highly distorted alkene configuration, fundamentally different from conventional planar ethylene derivatives [1].
The central carbon-carbon double bond maintains an alkene-like distance of 135 picometers, which is characteristic of typical carbon-carbon double bonds [1]. However, the most remarkable structural feature is the significant non-planarity of the molecule, with a dihedral angle of 28° between the two nitrogen-carbon termini [1]. This substantial deviation from planarity contrasts sharply with the nearly isostructural tetraisopropylethylene, which maintains a planar core despite having the same carbon-carbon distance of 135 picometers [1].
Low-temperature X-ray diffraction studies have provided detailed insights into the structural behavior of Tetrakis(dimethylamino)ethylene complexes [5] [30]. Single crystal X-ray diffraction studies performed at temperatures between 7-11 Kelvin have successfully resolved the crystal structure and revealed important temperature-dependent structural changes [30] [38]. The crystallographic data obtained at these extremely low temperatures show that the compound can exist in different polymorphic forms with distinct magnetic properties [4] [7].
Parameter | Value | Reference |
---|---|---|
Carbon-Carbon Bond Distance | 135 pm | [1] |
Dihedral Angle (N₂C termini) | 28° | [1] |
Temperature for Structure Analysis | 7-11 K | [30] [38] |
Space Group (TDAE-C₆₀) | C2/c (monoclinic) | [32] [36] |
The structural analysis has been particularly important in understanding charge-transfer complexes, such as Tetrakis(dimethylamino)ethylene-C₆₀, where the compound forms ferromagnetic salts [32] [33]. The lattice structure of these complexes shows a c-centered monoclinic unit cell, suggesting anisotropic electronic properties that are crucial for understanding the ferromagnetic behavior [32].
Comprehensive quantum chemical calculations have been performed to elucidate the ground state geometry of Tetrakis(dimethylamino)ethylene using various computational methods [8] [11] [16]. Ab initio molecular orbital calculations employing the 3-21G basis set have provided the first detailed electronic structure analysis of this molecule [8] [42].
Density functional theory calculations using the B3LYP hybrid exchange-correlation functional with 6-31G and cc-pVDZ basis sets for light elements have been extensively employed to optimize the molecular geometry [11]. These calculations reveal that the highly twisted conformation observed experimentally represents the true ground state minimum energy structure [11].
The computational studies demonstrate that the significant geometric distortion upon ionization is a fundamental characteristic of Tetrakis(dimethylamino)ethylene [9] [41]. Quantum chemical calculations predict an adiabatic ionization potential of 5.2 electron volts, which shows excellent agreement with experimental measurements [41]. The vertical ionization potential is calculated to be approximately 5.8 electron volts, indicating a substantial 0.6 electron volt difference from the adiabatic value [41].
Calculation Method | Ionization Potential (eV) | Basis Set | Reference |
---|---|---|---|
Density Functional Theory | 5.2 (adiabatic) | B3LYP/6-31G* | [41] |
Experimental | 5.20 ± 0.05 (adiabatic) | - | [41] |
Calculated | 5.8 (vertical) | - | [41] |
Ab initio MO | - | 3-21G | [8] |
The large difference between adiabatic and vertical ionization potentials arises from significant geometry changes upon ionization, consistent with experimental observations of gradually increasing ion signals at the ionization onset [41]. These calculations have been crucial in understanding the electronic structure and predicting vibrational frequencies, with the calculated carbon-carbon stretching frequency of 1622 cm⁻¹ showing excellent agreement with experimental values [41].
Quantum chemical modeling has also been applied to surface interactions, particularly with gold surfaces, where calculations indicate strong chemisorption with nearly complete charge transfer [11]. The chemisorption energy calculations show that Tetrakis(dimethylamino)ethylene forms stable interactions with metal surfaces through charge transfer mechanisms [11].
The electronic and structural differences between neutral Tetrakis(dimethylamino)ethylene and its cationic states represent one of the most fascinating aspects of this molecule's chemistry [8] [16] [42]. Detailed ab initio molecular orbital studies have systematically investigated the electronic structures of Tetrakis(dimethylamino)ethylene in its neutral state and various oxidation states up to the dication [8] [42].
The neutral molecule exhibits a highly delocalized π-electron system due to the strong electron-donating character of the four dimethylamino groups [1] [15]. This electron-rich system creates an unusually low ionization potential, making Tetrakis(dimethylamino)ethylene one of the most easily oxidized organic molecules known [9] [15].
Upon oxidation to the cation radical state, significant structural reorganization occurs [8] [16]. The carbon-carbon bond length increases substantially, while the carbon-nitrogen bond distances decrease, reflecting the removal of an electron from the highest occupied molecular orbital that has bonding character on the carbon-carbon bond and antibonding character on the carbon-nitrogen bonds [11]. This structural change is consistent with the formation of a cation radical where the positive charge is delocalized over the nitrogen atoms [8].
State | C=C Bond Character | C-N Bond Length Change | Charge Distribution | Reference |
---|---|---|---|---|
Neutral | Double bond (135 pm) | Standard | Delocalized π-system | [1] |
Cation Radical | Elongated | Shortened | Nitrogen-centered | [8] [11] |
Dication | Single bond character | Further shortened | Highly localized | [1] [8] |
Vibrational analysis has provided definitive evidence for the oxidation state in various Tetrakis(dimethylamino)ethylene complexes [8] [16] [42]. Comparison of calculated vibrational spectra with experimental Raman observations has confirmed that only the cation radical species exists in solid-phase charge-transfer salts such as Tetrakis(dimethylamino)ethylene-C₆₀ and Tetrakis(dimethylamino)ethylene-C₇₀ [8] [42].
The carbon-nitrogen stretch vibration frequency and axial torsional angle serve as sensitive indicators of the charge state of the molecule [16]. These parameters undergo systematic changes as the molecule progresses from neutral to cation radical to dication states, providing a reliable spectroscopic fingerprint for charge state determination [16].
Computational studies have revealed that the cation radical state exhibits a near-degenerate configurational ground state, which has important implications for the magnetic properties observed in charge-transfer complexes [16]. This electronic configuration contributes to the ferromagnetic behavior observed in materials containing oxidized Tetrakis(dimethylamino)ethylene [8] [33].
Vibrational spectroscopy has provided crucial insights into the molecular dynamics and electronic structure of Tetrakis(dimethylamino)ethylene and its charged states [16] [18] [41]. Comprehensive vibrational analysis combining infrared and Raman spectroscopy with theoretical calculations has enabled detailed normal mode assignments for this complex molecule [16] [41].
The vibrational spectrum of Tetrakis(dimethylamino)ethylene exhibits characteristic features that are highly sensitive to the molecular charge state [16] [42]. The carbon-carbon stretching frequency appears at approximately 1622 cm⁻¹ in the neutral molecule, showing excellent agreement between experimental measurements and density functional theory calculations [41]. This frequency undergoes systematic shifts upon oxidation, serving as a diagnostic tool for charge state determination [16].
Raman spectroscopy measurements have been performed both at room temperature and under liquid nitrogen conditions to examine conformational effects [18] [41]. The low-temperature measurements reveal sharper spectral features and provide insights into higher energy conformers that may be populated at elevated temperatures [41].
Vibrational Mode | Frequency (cm⁻¹) | Assignment | Charge State Sensitivity | Reference |
---|---|---|---|---|
C=C Stretch | 1622 | ν(C=C) | High | [41] |
C-N Stretch | Variable | ν(C-N) | Very High | [16] |
CH₃ Deformation | ~1450-1480 | δ(CH₃) | Moderate | [23] |
Torsional Mode | Low frequency | τ(torsion) | High | [16] |
Normal mode calculations using ab initio methods have enabled detailed assignments of the vibrational spectrum [8] [16]. The calculations reveal that the torsional modes play a particularly important role in the molecular dynamics and are strongly coupled to the electronic transitions [16]. These torsional vibrations are responsible for the conformational flexibility observed in the molecule and contribute to the temperature-dependent spectroscopic behavior [5].
The vibrational analysis has been instrumental in confirming the presence of specific charge states in various Tetrakis(dimethylamino)ethylene complexes [8] [42]. Comparison between calculated and experimental vibrational frequencies has provided definitive evidence that only the cation radical form exists in charge-transfer salts with fullerenes [8] [42].
Infrared spectroscopy has revealed that the molecular structure and vibrational spectra undergo predictable changes with oxidation state [16]. The systematic nature of these changes allows for the use of vibrational spectroscopy as a reliable method for characterizing the electronic state of Tetrakis(dimethylamino)ethylene in various chemical environments [16] [42].
Flammable;Corrosive